Amphotericin B is a broad-spectrum polyene macrolide antifungal agent widely procured for cell culture maintenance, biomanufacturing contamination control, and as an active pharmaceutical ingredient (API) reference standard. Structurally, it binds with high affinity to ergosterol in fungal cell membranes, forming transmembrane pores that induce rapid ion leakage and subsequent cell death . For industrial and laboratory buyers, the critical baseline properties include its potent fungicidal activity at low microgram-per-milliliter concentrations and its strict solubility profile. Because raw Amphotericin B is practically insoluble in neutral aqueous media, procurement decisions heavily depend on the intended solvent system, with buyers often selecting between the raw powder for DMSO-based workflows or pre-complexed sodium deoxycholate formulations for direct aqueous integration[1].
Substituting Amphotericin B with other antifungals like Nystatin or azole-class compounds fundamentally alters assay reproducibility and bioprocess contamination control. While Nystatin is a related polyene, it forms a problematic colloidal suspension in culture media rather than a true solution, requiring significantly higher working concentrations that can interfere with optical assays . Furthermore, unlike azole-class antifungals (e.g., Fluconazole) which are merely fungistatic and prone to high-level resistance, Amphotericin B is strictly fungicidal, ensuring complete eradication rather than temporary growth suppression [1]. Procurement teams must also recognize that raw Amphotericin B cannot be generically substituted into aqueous systems without prior dissolution in organic solvents or the use of specific solubilizing agents like deoxycholate [2].
In mammalian cell culture workflows, Amphotericin B demonstrates a significantly lower effective working concentration compared to alternative polyenes. Standard maintenance requires only 2.5 µg/mL of Amphotericin B to prevent fungal growth. In contrast, Nystatin requires higher dosing (often 100-250 U/mL or up to 5.0 µg/mL) and forms a colloidal suspension that appears as small crystal-like particles under a microscope, which can be mistaken for bacterial contamination or interfere with imaging.
| Evidence Dimension | Recommended cell culture maintenance concentration and media clarity |
| Target Compound Data | 2.5 µg/mL (Forms clear solution when properly solubilized) |
| Comparator Or Baseline | 100 - 250 U/mL or 2.5 - 5.0 µg/mL (Nystatin; forms colloidal particulate suspension) |
| Quantified Difference | Amphotericin B achieves complete fungal control at lower mass concentrations while avoiding the optical interference caused by Nystatin particulates. |
| Conditions | Mammalian cell culture media at 37°C. |
Lower working concentrations reduce off-target cytotoxicity in sensitive mammalian cell lines while maintaining optical clarity for microscopy and automated imaging.
Amphotericin B provides definitive fungicidal action, unlike Fluconazole which is primarily fungistatic. Quantitative in vitro assays against Candida albicans show Amphotericin B MICs typically ranging from 0.06 to 1.0 µg/mL, with the Minimum Fungicidal Concentration (MFC) matching the MIC in approximately 71% of isolates. In contrast, Fluconazole MFCs are routinely fourfold higher than their MICs, and resistant strains exhibit MICs exceeding 64 µg/mL [1].
| Evidence Dimension | MIC to MFC ratio and resistance threshold |
| Target Compound Data | MIC 0.06 - 1.0 µg/mL (MFC equals MIC in ~71% of isolates) |
| Comparator Or Baseline | Fluconazole (MFC is ≥4x higher than MIC; resistant MIC ≥ 64 µg/mL) |
| Quantified Difference | Amphotericin B delivers a 1:1 MIC-to-MFC ratio for the majority of strains, ensuring rapid cell death rather than mere growth inhibition. |
| Conditions | In vitro broth microdilution against C. albicans isolates. |
Procurement of Amphotericin B is essential for assays, bioprocesses, or sterilization protocols requiring complete fungal eradication rather than temporary growth suppression.
The raw API form of Amphotericin B is practically insoluble in water at neutral pH (pH 6-7, <0.1 mg/mL). For procurement and workflow integration, buyers must utilize organic solvents—achieving solubility in DMSO at 30-40 mg/mL—or procure the compound pre-complexed with sodium deoxycholate to achieve micellar aqueous solubility [1]. Aqueous solutions of the raw powder cannot be sterile-filtered due to this poor solubility, necessitating specific formulation strategies.
| Evidence Dimension | Solubility across solvent systems |
| Target Compound Data | 30-40 mg/mL in DMSO; <0.1 mg/mL in neutral water |
| Comparator Or Baseline | Formulated Amphotericin B Deoxycholate (fully water-soluble micellar suspension) |
| Quantified Difference | Complexation or DMSO shifts solubility from <0.1 mg/mL to >30 mg/mL, enabling sterile filtration and direct media integration. |
| Conditions | Standard laboratory temperature, pH 6-7 vs DMSO. |
Buyers must select the correct physical form (raw powder vs. deoxycholate complex) based on their facility's capacity to handle DMSO or their requirement for direct aqueous dissolution.
Due to its low effective concentration (2.5 µg/mL) and ability to form a true solution when properly formulated, Amphotericin B is the premier choice for preventing yeast and mold contamination in high-value mammalian cell cultures, outperforming particulate-forming nystatin .
As a definitive fungicidal agent with a stable, low MIC range (0.06-1.0 µg/mL) against Candida species, Amphotericin B serves as the mandatory positive control and baseline comparator in novel antifungal drug discovery and resistance screening assays [1].
Because raw Amphotericin B is highly insoluble in neutral water (<0.1 mg/mL), it is widely procured as a primary model compound by researchers and industrial formulators developing advanced lipid-based drug delivery systems, micellar solubilization techniques, and targeted nanocarriers [2].
Irritant